1-(4-Fluoro-3-methylbenzoyl)piperazine 1-(4-Fluoro-3-methylbenzoyl)piperazine
Brand Name: Vulcanchem
CAS No.: 1267272-39-8
VCID: VC2698904
InChI: InChI=1S/C12H15FN2O/c1-9-8-10(2-3-11(9)13)12(16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3
SMILES: CC1=C(C=CC(=C1)C(=O)N2CCNCC2)F
Molecular Formula: C12H15FN2O
Molecular Weight: 222.26 g/mol

1-(4-Fluoro-3-methylbenzoyl)piperazine

CAS No.: 1267272-39-8

Cat. No.: VC2698904

Molecular Formula: C12H15FN2O

Molecular Weight: 222.26 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluoro-3-methylbenzoyl)piperazine - 1267272-39-8

Specification

CAS No. 1267272-39-8
Molecular Formula C12H15FN2O
Molecular Weight 222.26 g/mol
IUPAC Name (4-fluoro-3-methylphenyl)-piperazin-1-ylmethanone
Standard InChI InChI=1S/C12H15FN2O/c1-9-8-10(2-3-11(9)13)12(16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3
Standard InChI Key XDJASKMNSXKESH-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(=O)N2CCNCC2)F
Canonical SMILES CC1=C(C=CC(=C1)C(=O)N2CCNCC2)F

Introduction

Chemical and Physical Properties

1-(4-Fluoro-3-methylbenzoyl)piperazine features distinctive structural elements that contribute to its chemical behavior and potential biological activities. The compound's properties are summarized in the following table:

PropertyValue
CAS No.1267272-39-8
Molecular FormulaC12H15FN2O
Molecular Weight222.26 g/mol
IUPAC Name(4-fluoro-3-methylphenyl)-piperazin-1-ylmethanone
Standard InChIInChI=1S/C12H15FN2O/c1-9-8-10(2-3-11(9)13)12(16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3
Standard InChIKeyXDJASKMNSXKESH-UHFFFAOYSA-N
SMILESCC1=C(C=CC(=C1)C(=O)N2CCNCC2)F
PubChem Compound63209163

The molecular structure consists of a 4-fluoro-3-methylphenyl group connected to a piperazine ring through a carbonyl linkage. The fluorine atom at position 4 of the phenyl ring and the methyl group at position 3 give this compound its distinctive properties, potentially affecting its lipophilicity, metabolic stability, and binding affinity to biological targets.

Synthesis Methods

The synthesis of 1-(4-Fluoro-3-methylbenzoyl)piperazine typically involves an acylation reaction where piperazine is treated with 4-fluoro-3-methylbenzoyl chloride. This reaction is generally conducted in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid produced during the process. The synthesis must be performed under anhydrous conditions to prevent hydrolysis of the acyl chloride, ensuring a higher yield of the desired product.

The primary starting material, 4-fluoro-3-methylbenzoyl chloride (CAS: 455-84-5), is a reactive acid chloride that readily undergoes nucleophilic substitution with the secondary amine of piperazine . The reaction follows a typical acylation mechanism where the nucleophilic nitrogen of piperazine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide bond.

Alternative synthetic routes may include:

  • Starting from 4-fluoro-3-methylbenzaldehyde (CAS: 135427-08-6) and converting it to the corresponding carboxylic acid, followed by activation and coupling with piperazine .

  • Using coupling reagents such as HATU, EDC/HOBt, or PyBOP to directly couple 4-fluoro-3-methylbenzoic acid with piperazine.

  • Solid-phase synthesis methodologies, particularly useful for creating libraries of related compounds for structure-activity relationship studies.

Similar synthetic approaches have been reported for related compounds. For example, the preparation of 4-(4-methyl piperazine-1-methyl)benzoyl amide involves a reaction between p-chloromethylbenzonitrile and N-methylpiperazine in the presence of an alkali metal hydroxide or carbonate, followed by hydrolysis of the nitrile group .

Biological Activities and Applications

1-(4-Fluoro-3-methylbenzoyl)piperazine exhibits various biological activities, making it a compound of interest in pharmaceutical research. Its piperazine moiety is known to contribute to diverse pharmacological effects, including interactions with enzymes and receptors. The compound can modulate cellular signaling pathways by influencing enzyme activity related to metabolic processes, impacting gene expression and cellular metabolism.

Piperazine derivatives as a class have demonstrated a broad spectrum of biological activities, which provide context for understanding the potential applications of 1-(4-Fluoro-3-methylbenzoyl)piperazine:

  • Anticancer activity: Several piperazine derivatives have shown cytotoxic effects against various cancer cell lines. For instance, vindoline-piperazine conjugates have demonstrated significant antiproliferative effects, particularly those containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine moieties .

  • Enzyme modulation: Piperazine-containing compounds have shown the ability to modulate various enzymatic targets. Some derivatives have demonstrated telomerase inhibitory activity, which is relevant for cancer therapy .

  • CNS activities: Many piperazine derivatives exhibit effects on the central nervous system, potentially due to their ability to cross the blood-brain barrier and interact with neurotransmitter receptors.

  • Anti-inflammatory effects: Several piperazine derivatives have shown anti-inflammatory properties, which may be related to their ability to modulate inflammatory signaling pathways.

Research Findings and Future Directions

Research on piperazine derivatives, including 1-(4-Fluoro-3-methylbenzoyl)piperazine, highlights their potential in developing therapeutic agents. The compound's unique substitution pattern on the benzoyl group may confer distinct physicochemical properties and biological activities, potentially leading to different pharmacological profiles compared to its structural analogs.

In related studies, piperazine derivatives have shown promising activities across various therapeutic areas:

  • Cancer research: Novel vindoline–piperazine conjugates have been synthesized and evaluated for antiproliferative activity on 60 human tumor cell lines. For example, compounds containing [4-(trifluoromethyl)benzyl]piperazine demonstrated effectiveness against breast cancer MDA-MB-468 cell line (GI50 = 1.00 μM), while 1-bis(4-fluorophenyl)methyl piperazine derivatives showed efficacy against non-small cell lung cancer cell line HOP-92 (GI50 = 1.35 μM) .

  • Natural product modification: Researchers have incorporated piperazine moieties into natural product scaffolds to enhance their biological activities. For instance, glycyrrhetic acid-piperazine derivatives have exhibited inhibitory activity against MCF-7 cells with IC50 values as low as 1.08 μM .

  • Structure-activity relationships: The position of piperazine linkage and the nature of substituents on the piperazine nitrogen have been found to significantly influence biological activity. For example, in certain derivatives, the presence of a phenylpiperazine skeleton plays a significant role in the antiproliferative effect in vitro .

The development of 1-(4-Fluoro-3-methylbenzoyl)piperazine analogs with modified substituents on either the piperazine ring or the benzoyl group could lead to compounds with enhanced biological activities or improved physicochemical properties. Additionally, investigation of the compound's potential interactions with specific biological targets could provide valuable insights for drug discovery efforts.

Analytical Methods and Characterization

The identification and characterization of 1-(4-Fluoro-3-methylbenzoyl)piperazine typically involve a combination of spectroscopic techniques. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR provide valuable information about the structural features of the compound. The presence of the 4-fluoro-3-methyl substitution pattern on the benzene ring can be confirmed by characteristic signals in the aromatic region, while the piperazine ring protons typically appear as multiplets in the aliphatic region.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak should correspond to the calculated molecular weight of 222.26 g/mol.

  • Infrared (IR) Spectroscopy: IR can identify key functional groups, particularly the carbonyl (C=O) stretching vibration of the amide linkage, typically appearing around 1630-1650 cm-1.

  • X-ray Crystallography: For definitive structural determination, X-ray crystallography can provide detailed information about bond lengths, angles, and the three-dimensional arrangement of atoms in the crystal structure.

Table 2. Typical Spectroscopic Data for 1-(4-Fluoro-3-methylbenzoyl)piperazine

Spectroscopic MethodExpected Results
1H NMRAromatic protons (6.9-7.8 ppm), methyl protons (2.2-2.4 ppm), piperazine protons (3.2-3.8 ppm)
13C NMRCarbonyl carbon (165-170 ppm), aromatic carbons (115-160 ppm), methyl carbon (14-16 ppm), piperazine carbons (42-48 ppm)
IRC=O stretch (1630-1650 cm-1), C-F stretch (1050-1250 cm-1), C-N stretch (1200-1350 cm-1)
Mass SpectrometryMolecular ion [M+H]+ at m/z 223, potential fragment ions from cleavage of the piperazine ring

High-performance liquid chromatography (HPLC) methods are commonly employed for the purity determination of piperazine derivatives. These methods typically utilize reversed-phase columns with UV detection, although mass spectrometric detection offers enhanced sensitivity and selectivity.

Solubility and Solution Preparation

For experimental applications, the proper preparation of stock solutions of 1-(4-Fluoro-3-methylbenzoyl)piperazine is essential. Similar to other piperazine derivatives, this compound likely exhibits moderate solubility in organic solvents such as DMSO, methanol, and dichloromethane, with limited solubility in water.

Based on approaches used for similar compounds, a typical stock solution preparation table would include:

ConcentrationAmount of Compound Required per Volume
1 mM0.22226 mg/mL
5 mM1.1113 mg/mL
10 mM2.2226 mg/mL

When preparing solutions, it is advisable to select the appropriate solvent according to the solubility of the compound and to store the solutions in separate packages to avoid product degradation caused by repeated freezing and thawing. For long-term storage, solutions should be kept at -80°C and used within 6 months, while solutions stored at -20°C should be used within 1 month .

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